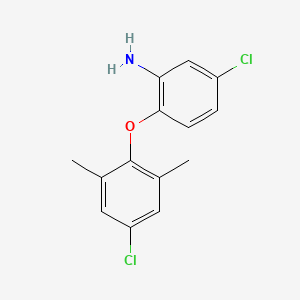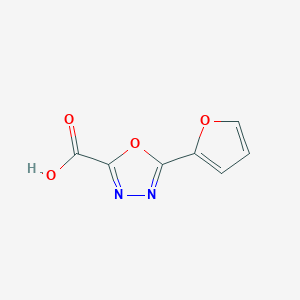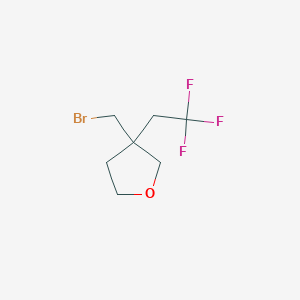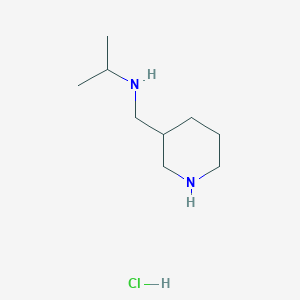
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline is an organic compound with the molecular formula C14H13Cl2NO. It is a derivative of aniline, where the aniline ring is substituted with a chloro group and a phenoxy group that is further substituted with chloro and dimethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline typically involves the following steps:
Nitration: The starting material, 2,6-dimethylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group, forming 2,6-dimethylaniline.
Chlorination: The 2,6-dimethylaniline is chlorinated to introduce the chloro groups.
Coupling Reaction: Finally, the chlorinated 2,6-dimethylaniline is coupled with 5-chloro-2-nitrophenol to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,4-dimethoxyaniline: Another aniline derivative with similar substitution patterns.
2,6-Dichloroaniline: A simpler aniline derivative with two chloro groups.
4-Chloro-2,6-dimethylaniline: Similar structure but lacks the phenoxy group.
Uniqueness
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline is unique due to the presence of both chloro and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H13Cl2NO |
|---|---|
Peso molecular |
282.2 g/mol |
Nombre IUPAC |
5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline |
InChI |
InChI=1S/C14H13Cl2NO/c1-8-5-11(16)6-9(2)14(8)18-13-4-3-10(15)7-12(13)17/h3-7H,17H2,1-2H3 |
Clave InChI |
XFQMQHXBYPNFFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)Cl)N)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13195938.png)

![2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile](/img/structure/B13195953.png)

![1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13195970.png)
![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol](/img/structure/B13195972.png)
![1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13195976.png)



![4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13196013.png)

